molecular formula C16H18 B1605752 1,1-Diphenylbutane CAS No. 719-79-9

1,1-Diphenylbutane

Cat. No. B1605752
CAS RN: 719-79-9
M. Wt: 210.31 g/mol
InChI Key: SZFDQMKAGLCYPA-UHFFFAOYSA-N
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Patent
US08318967B2

Procedure details

Triethoxisilane (compound 2, 0.6 mmol) instead of pentamethyldisiloxane was used for the same reaction to Example 14A. 1H-NMR analysis with durene as an internal standard material without isolation of products showed that (4,4-diphenylbuthyl) triethoxysilane (compound 3) was produced with the yield of 85%, and 1,1-diphenylbutane (compound 4) was produced with the yield of 6%.
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[SiH](O[CH2:9][CH3:10])OCC)C.[C:11]1([C:13](=[CH:15][C:16](=[C:18]([CH:20]=1)C)C)C)[CH3:12]>>[C:11]1([CH:12]([C:10]2[CH:9]=[CH:18][CH:20]=[CH:11][CH:12]=2)[CH2:13][CH2:15][CH3:16])[CH:20]=[CH:18][CH:16]=[CH:15][CH:13]=1

Inputs

Step One
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced with the yield of 85%

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.